molecular formula C23H23ClN4O4S B2485265 1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid CAS No. 731801-15-3

1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid

Cat. No.: B2485265
CAS No.: 731801-15-3
M. Wt: 486.97
InChI Key: JKVJIXYIUMZFIZ-UHFFFAOYSA-N
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Description

1-(2-{[4-(3-Chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chloro-4-methoxyphenyl group and a phenyl ring. The triazole moiety is linked via a sulfanyl-acetyl bridge to a piperidine-4-carboxylic acid group. The compound’s design aligns with trends in drug discovery emphasizing multitarget engagement and improved pharmacokinetics through balanced lipophilicity (e.g., LogP) and hydrogen-bonding capacity .

Properties

IUPAC Name

1-[2-[[4-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c1-32-19-8-7-17(13-18(19)24)28-21(15-5-3-2-4-6-15)25-26-23(28)33-14-20(29)27-11-9-16(10-12-27)22(30)31/h2-8,13,16H,9-12,14H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVJIXYIUMZFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC(CC3)C(=O)O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a complex organic compound with potential pharmacological applications. Its structure incorporates a piperidine ring, a triazole moiety, and a sulfanyl group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21ClN4O3SC_{21}H_{21}ClN_4O_3S with a molecular weight of approximately 445 Da. The compound features several functional groups that enhance its biological activity:

PropertyValue
Molecular FormulaC21H21ClN4O3S
Molecular Weight445 Da
LogP3.15
Polar Surface Area (Ų)69
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

Antibacterial Activity

Recent studies have indicated that compounds containing triazole and piperidine structures exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
A synthesized derivative demonstrated an IC50 value of 2.14 µM against urease, indicating strong inhibitory activity which could be leveraged for treating infections caused by urease-producing bacteria .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Enzyme assays have shown that derivatives can inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition potency is often measured in terms of IC50 values.

Table: Enzyme Inhibition IC50 Values

CompoundTarget EnzymeIC50 (µM)
Derivative AAChE1.13
Derivative BUrease2.14
Derivative CPLA2G15<1

Antioxidant Activity

Research has also suggested that compounds with similar structures may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . The sulfanyl group is particularly recognized for its role in enhancing antioxidant activity.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : The triazole moiety enhances binding affinity to bacterial enzymes.
  • Enzyme Inhibition : The presence of the piperidine ring facilitates interaction with active sites of enzymes like AChE and urease.
  • Antioxidant Mechanism : Sulfanyl groups may scavenge free radicals, reducing oxidative damage.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Triazole Derivatives

Several analogs share the 1,2,4-triazole scaffold but differ in substituents and appended functional groups:

  • 5-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperidin-4-yl}-4-Phenyl-4H-1,2,4-Triazole-3-Thiol (CAS 338397-26-5):
    • Replaces the acetyl-piperidine group with a pyridine-substituted piperidine.
    • The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the target compound’s carboxylic acid moiety .
  • 3-(4-Amino-3-Phenyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)-3-(2-Chlorophenyl)-1-Phenylpropan-1-One: Features a sulfanylidene group and a propanone tail instead of the acetyl-piperidine chain. Crystal structure studies (e.g., PDB 1T69 analogs) suggest that such substitutions alter conformational flexibility and hydrogen-bonding networks .
Table 1: Structural Comparison of Triazole Derivatives
Compound Key Substituents Pharmacokinetic Highlights
Target Compound 3-Cl-4-OCH₃-Ph, COOH-piperidine Moderate LogP (~2.1), high solubility
CAS 338397-26-5 3-CF₃-pyridine, thiol-piperidine High LogP (~3.5), low solubility
CAS 259739-00-9 2,4-Dichlorophenyl, pyridazine linkage Intermediate LogP (~2.8)

Piperidine-Linked Analogs

Piperidine-4-carboxylic acid derivatives are common in kinase inhibitors and GPCR modulators:

  • 1-{[1-(2-Fluorophenyl)-1H-1,2,3-Triazol-5-yl]Methyl}Piperidine-4-Carboxylic Acid (CAS MFCD22390668):
    • Replaces the 1,2,4-triazole with a 1,2,3-triazole and substitutes fluorine for chlorine.
    • Fluorine’s electronegativity may enhance binding affinity but reduce steric bulk compared to chloro-methoxy groups .
  • 1-{6-[(2,4-Dichlorophenyl)Methyl]Pyridazin-3-yl}Piperidine-3-Carboxylic Acid (CAS 1803571-15-4):
    • Uses a pyridazine core instead of triazole.
    • Computational similarity metrics (Tanimoto index < 0.4) indicate significant divergence in bioactivity profiles .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to triazole-thiones like aglaithioduline, a known HDAC8 inhibitor . However, analogs with pyridine or pyridazine cores exhibit lower similarity (<50%), correlating with divergent biological targets .

Table 2: Computational Similarity Metrics
Compound Tanimoto (MACCS) Dice (Morgan) Predicted Activity
Target Compound Reference Reference HDAC inhibition, kinase modulation
Aglaithioduline 0.70 0.72 HDAC8 inhibition
CAS 338397-26-5 0.55 0.58 CYP450 inhibition
CAS 1803571-15-4 0.38 0.42 Unknown

Key Takeaways

  • The target compound’s combination of a chloro-methoxy-substituted triazole and piperidine-4-carboxylic acid balances target affinity and solubility.
  • Structural analogs with bulkier substituents (e.g., trifluoromethyl) prioritize stability over bioavailability.
  • Computational tools (e.g., Tanimoto indexing) are critical for prioritizing analogs in early drug discovery .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing this triazole-piperidine hybrid compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including:

  • Step 1 : Condensation of 3-chloro-4-methoxyphenyl hydrazine with a phenyl-substituted carbonyl compound to form the 1,2,4-triazole core .
  • Step 2 : Thioacetylation using mercaptoacetic acid derivatives to introduce the sulfanyl-acetyl moiety .
  • Step 3 : Coupling with piperidine-4-carboxylic acid via nucleophilic substitution or amide-bond formation .
  • Key Reagents : Sodium acetate buffer (pH 4.6) for controlled reactivity, and solvents like DMF or THF for solubility optimization .
    • Characterization : IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), and mass spectrometry for molecular ion confirmation .

Q. How is the three-dimensional conformation of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography is the gold standard. Use SHELXL for refinement, focusing on resolving torsional angles in the triazole and piperidine moieties .
  • Key Parameters : Monitor bond lengths (e.g., C-S bond in sulfanyl group: ~1.8 Å) and dihedral angles between aromatic rings to assess planarity .
  • Data Cross-Validation : Compare crystallographic data with computational models (DFT or molecular mechanics) to confirm stability of the observed conformation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in the thioacetylation step .
  • Reaction Path Screening : Apply ICReDD’s workflow to predict optimal solvents (e.g., polar aprotic solvents for nucleophilic substitution) and catalysts (e.g., DMAP for acetylation) .
  • Statistical Design of Experiments (DoE) : Employ factorial designs to test variables like temperature (60–100°C) and stoichiometry (1:1 to 1:1.2 for triazole:piperidine coupling) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay-Specific Validation : For enzyme inhibition studies, use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
  • Metabolite Profiling : LC-MS/MS to rule off-target effects from hydrolyzed metabolites (e.g., piperidine-4-carboxylic acid derivatives) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to isolate pharmacophoric features .

Q. How to address discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer :

  • Twinning Analysis : Use PLATON to detect twinning in X-ray data, which may distort torsional angles in the triazole ring .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility, particularly in the sulfanyl-acetyl linker .
  • Electron Density Maps : Re-examine residual density peaks in SHELXL to identify disordered solvent molecules or counterions influencing the model .

Q. What methods are recommended for studying this compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like GABA transporters or ion channels .
  • Cryo-EM : Resolve binding modes in membrane proteins (e.g., GPCRs) by trapping the compound-target complex in vitreous ice .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate hydrophobic (piperidine) vs. hydrogen-bonding (carboxylic acid) interactions .

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